N'-(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)-3-NITROBENZOHYDRAZIDE
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Overview
Description
N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-3-nitrobenzohydrazide is a chemical compound with a complex structure that includes a cyclohexenone ring, a nitrobenzene moiety, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-3-nitrobenzohydrazide typically involves the reaction of 5,5-dimethyl-3-oxo-1-cyclohexen-1-yl with 3-nitrobenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to increase yield and purity, and may involve additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-3-nitrobenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce amine derivatives.
Scientific Research Applications
N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-3-nitrobenzohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-3-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,5-dimethyl-3-oxo-1-cyclohexen-1-yl acetate: A similar compound with an acetate group instead of a nitrobenzohydrazide moiety.
N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-4-methylbenzenesulfonohydrazide: Another related compound with a sulfonohydrazide group.
Uniqueness
N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-3-nitrobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its nitrobenzene moiety, in particular, contributes to its reactivity and potential biological activities.
Properties
Molecular Formula |
C15H17N3O4 |
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Molecular Weight |
303.31 g/mol |
IUPAC Name |
N//'-(5,5-dimethyl-3-oxocyclohexen-1-yl)-3-nitrobenzohydrazide |
InChI |
InChI=1S/C15H17N3O4/c1-15(2)8-11(7-13(19)9-15)16-17-14(20)10-4-3-5-12(6-10)18(21)22/h3-7,16H,8-9H2,1-2H3,(H,17,20) |
InChI Key |
ZPLVHMCLVKWNIV-UHFFFAOYSA-N |
SMILES |
CC1(CC(=CC(=O)C1)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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